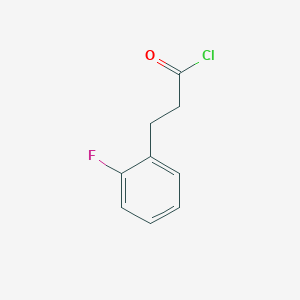

3-(2-Fluorophenyl)propionyl chloride

Beschreibung

Significance of Acyl Halides in Contemporary Organic Synthesis

Acyl halides, also known as acid halides, are a class of organic compounds derived from carboxylic acids by replacing the hydroxyl (-OH) group with a halogen atom. wikipedia.orgbritannica.com Among them, acyl chlorides (R-CO-Cl) are the most frequently used due to their optimal reactivity and accessibility. wikipedia.org Their importance in modern organic synthesis stems from their high reactivity, which makes them excellent acylating agents.

The carbonyl carbon in an acyl halide is highly electrophilic due to the electron-withdrawing effects of both the oxygen and the halogen atoms. This, combined with the fact that the halide ion is a good leaving group, makes acyl halides highly susceptible to nucleophilic acyl substitution reactions. wordpress.com This reactivity allows for the efficient conversion of acyl halides into a wide array of other functional groups and compounds, including:

Esters: Formed by reacting with alcohols. wordpress.com

Amides: Formed by reacting with ammonia (B1221849) or primary/secondary amines. wordpress.com

Carboxylic Acids: Formed through hydrolysis with water. wikipedia.org

Acid Anhydrides: Formed by reacting with a carboxylate salt or a carboxylic acid. wordpress.comlibretexts.org

This versatility establishes acyl halides as crucial intermediates in the synthesis of pharmaceuticals, polymers, dyes, and other fine chemicals. wordpress.comteachy.ai Their ability to readily introduce an acyl group (R-C=O) is a fundamental strategy in the construction of complex molecular architectures. britannica.com

The Role of Fluorine Substitution in Aromatic Systems within Chemical Synthesis

The incorporation of fluorine atoms into aromatic systems is a widely employed strategy in medicinal chemistry and materials science to modulate the properties of a molecule. numberanalytics.comnih.gov Fluorine possesses a unique combination of properties that can profoundly influence a compound's biological activity and physical characteristics.

Fluorine is the most electronegative element, and its presence on an aromatic ring exerts a strong electron-withdrawing inductive effect. numberanalytics.comacs.org This can significantly alter the electron density of the ring, affecting its reactivity in subsequent chemical transformations. numberanalytics.com For instance, while it can deactivate the ring towards electrophilic substitution, it can activate it for nucleophilic aromatic substitution, particularly when positioned ortho or para to a leaving group. stackexchange.com

In the context of drug design and development, fluorine substitution offers several strategic advantages:

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the drug's metabolic stability and half-life. acs.orgtandfonline.com

Binding Affinity: Fluorine is relatively small (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), allowing it to replace hydrogen without causing significant steric hindrance at a receptor binding site. acs.orgtandfonline.com Its electronegativity can lead to favorable electrostatic or dipole interactions with the target protein, potentially enhancing binding affinity. tandfonline.combenthamscience.com

Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes, such as the blood-brain barrier. benthamscience.commdpi.com This is a critical factor for the biodistribution of a drug candidate.

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can alter a molecule's ionization state at physiological pH and influence properties like solubility and receptor binding. acs.org

Interactive Table: Effects of Aromatic Fluorine Substitution

| Property Affected | Consequence of Fluorination | Reference |

|---|---|---|

| Metabolic Stability | Increases due to the high strength of the C-F bond, blocking metabolic oxidation. | acs.orgtandfonline.com |

| Binding Affinity | Can be enhanced through new electrostatic and dipole interactions with target receptors. | tandfonline.combenthamscience.com |

| Lipophilicity | Generally increases, which can improve membrane permeability and biodistribution. | benthamscience.commdpi.com |

| Acidity/Basicity (pKa) | Nearby functional groups become more acidic due to fluorine's inductive electron withdrawal. | acs.org |

| Chemical Reactivity | Alters the electron density of the aromatic ring, influencing its reaction pathways. | numberanalytics.com |

Research Context of 3-(2-Fluorophenyl)propionyl Chloride as a Synthetic Intermediate

This compound is utilized in research and development as a specialized building block. Its value lies in the combination of the reactive acyl chloride handle and the property-modifying 2-fluoro-phenyl group. The typical synthesis route for this compound involves the conversion of its corresponding carboxylic acid, 3-(2-fluorophenyl)propanoic acid, using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. evitachem.com

As a synthetic intermediate, it is primarily employed in reactions where both of its structural features are strategically important. The acyl chloride function allows for its facile conjugation to various nucleophiles (e.g., amines, alcohols, phenols) to form amides and esters. The attached 3-(2-fluorophenyl) moiety is thereby incorporated into a new, larger molecule.

While specific, large-scale applications are proprietary or part of ongoing research, compounds with this structural motif are of interest in the synthesis of:

Pharmaceuticals: The 2-fluorophenyl group is a common feature in bioactive molecules. The use of this compound allows for the introduction of this group, along with a three-carbon linker, into potential drug candidates. This is a common strategy in the development of agents targeting various diseases. acs.orgmdpi.com

Agrochemicals: Similar to pharmaceuticals, the strategic placement of fluorine can enhance the efficacy and stability of pesticides and herbicides. numberanalytics.com

Chemical Probes: This compound can be used to synthesize specialized molecules for studying biological processes, such as enzyme interactions or receptor binding.

The "ortho" position of the fluorine atom relative to the propionyl side chain can have distinct effects on the conformation and electronic properties of the resulting molecule compared to its meta- or para-substituted isomers, making this compound a specific tool for fine-tuning molecular structure and function in advanced chemical research. researchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2-fluorophenyl)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c10-9(12)6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMJNLBMILIWFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90632632 | |

| Record name | 3-(2-Fluorophenyl)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52163-89-0 | |

| Record name | 2-Fluorobenzenepropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52163-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Fluorophenyl)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Fluorophenyl Propionyl Chloride

Established Reaction Pathways for Propionyl Chloride Derivatives

The conversion of carboxylic acids to acyl chlorides is a well-established and widely utilized transformation in organic synthesis. These methods are readily applicable to the synthesis of 3-(2-fluorophenyl)propionyl chloride from its carboxylic acid precursor.

Acylation Reactions with Propionyl Chloride Precursors

The most common and direct method for the synthesis of this compound is the reaction of 3-(2-fluorophenyl)propanoic acid with a chlorinating agent. Several reagents are effective for this purpose, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most frequently employed due to their efficiency and the volatile nature of their byproducts.

Using Thionyl Chloride:

The reaction of a carboxylic acid with thionyl chloride produces the corresponding acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl), both of which are gases and can be easily removed from the reaction mixture. This drives the reaction to completion. A general representation of this reaction is:

R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

For the synthesis of this compound, the reaction would be:

F-C₆H₄-CH₂CH₂-COOH + SOCl₂ → F-C₆H₄-CH₂CH₂-COCl + SO₂ + HCl

Often, a catalytic amount of N,N-dimethylformamide (DMF) is added to accelerate the reaction. The reaction is typically carried out in an inert solvent, and the excess thionyl chloride can be removed by distillation.

Using Oxalyl Chloride:

Oxalyl chloride is another highly effective reagent for this conversion. The byproducts of this reaction are carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), which are all gaseous. The reaction is also often catalyzed by DMF.

R-COOH + (COCl)₂ → R-COCl + CO₂ + CO + HCl

Specifically for this compound:

F-C₆H₄-CH₂CH₂-COOH + (COCl)₂ → F-C₆H₄-CH₂CH₂-COCl + CO₂ + CO + HCl

This method is often preferred for smaller-scale reactions due to the clean nature of the reaction and the ease of removal of byproducts.

Interactive Data Table: Comparison of Common Chlorinating Agents

| Reagent | Formula | Byproducts | Catalyst (Typical) |

| Thionyl Chloride | SOCl₂ | SO₂, HCl | DMF |

| Oxalyl Chloride | (COCl)₂ | CO₂, CO, HCl | DMF |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | None |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ | None |

One-Pot Synthesis Strategies and Their Variants

One-pot synthesis strategies are highly desirable as they reduce the number of workup and purification steps, saving time and resources. In the context of this compound, a one-pot approach would typically involve the in-situ generation of the acyl chloride from 3-(2-fluorophenyl)propanoic acid, followed by immediate reaction with a nucleophile to form a desired derivative, such as an ester or an amide.

For instance, 3-(2-fluorophenyl)propanoic acid can be treated with oxalyl chloride and a catalytic amount of DMF in a suitable solvent. Once the formation of this compound is complete, a nucleophile (e.g., an alcohol or an amine) is added directly to the reaction mixture to yield the final product. This approach is particularly useful when the acyl chloride is unstable or when its isolation is cumbersome.

Exploration of Novel Synthetic Routes to this compound

Recent advancements in chemical synthesis have led to the development of novel methodologies that offer advantages in terms of safety, efficiency, and sustainability. These approaches are being explored for the synthesis of acyl chlorides, including fluorinated derivatives.

Continuous Flow Synthesis Methodologies for Acyl Chlorides

Continuous flow chemistry has emerged as a powerful tool for the synthesis of various chemical compounds, including reactive intermediates like acyl chlorides. In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and enhanced safety, especially for exothermic reactions.

The synthesis of acyl chlorides, including arylpropionyl chlorides, has been successfully demonstrated in continuous flow systems. For the preparation of this compound, a solution of 3-(2-fluorophenyl)propanoic acid and a chlorinating agent (e.g., thionyl chloride) could be continuously mixed and passed through a heated reactor coil. The short residence time in the reactor can minimize the formation of byproducts. The resulting stream containing the acyl chloride can then be directly used in a subsequent reaction step, creating a fully continuous process.

Catalytic Approaches in Fluorinated Acyl Chloride Synthesis

While the use of stoichiometric chlorinating agents is standard, research into catalytic methods for the conversion of carboxylic acids to acyl chlorides is an active area. The goal is to develop more atom-economical and environmentally friendly processes.

For fluorinated carboxylic acids, catalytic methods could involve the use of a catalyst that activates the carboxylic acid towards nucleophilic attack by a chloride source. While specific catalytic systems for this compound are not widely reported, the principles of catalysis are being applied to similar transformations.

Green Chemistry Principles in the Synthesis of Fluorinated Propionyl Chlorides

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, several green chemistry principles can be applied:

Atom Economy: Choosing reagents that maximize the incorporation of all materials used in the process into the final product. Reactions with thionyl chloride and oxalyl chloride are generally favorable in this regard as their byproducts are gases.

Use of Safer Solvents: Selecting solvents that are less toxic and have a lower environmental impact.

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste.

Energy Efficiency: Employing methods like continuous flow synthesis can often lead to more energy-efficient processes compared to traditional batch methods.

By considering these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The conversion of 3-(2-fluorophenyl)propionic acid to its corresponding acyl chloride is typically achieved through the use of a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The optimization of this process involves a systematic study of various reaction parameters to achieve the desired product quality and quantity.

Temperature is a critical parameter in the synthesis of acyl chlorides as it directly influences the reaction rate and the formation of byproducts. Generally, an increase in temperature accelerates the reaction; however, excessively high temperatures can lead to decomposition of the product and the formation of impurities.

| Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|

| 30 | 95.47 | 99.3 |

| 40 | 82.5 | 89.3 |

| 50 | 85.43 | 73.9 |

This data represents the synthesis of propionyl chloride in a continuous microchannel reactor and is presented as an illustrative example of temperature effects on a closely related compound. orgsyn.org

The data suggests that for the synthesis of propionyl chloride, a moderate temperature of 30°C provides the optimal balance, yielding a high percentage of a very pure product. orgsyn.org As the temperature increases to 40°C and 50°C, both the yield and, more significantly, the purity of the product decrease. orgsyn.org This trend is likely attributable to the increased rate of side reactions at higher temperatures. A similar temperature-dependent profile would be expected in the synthesis of this compound, necessitating careful temperature control to maximize product quality.

The effect of pressure on the synthesis of acyl chlorides is less commonly studied in detail. Reactions involving gaseous byproducts, such as sulfur dioxide (SO₂) and hydrogen chloride (HCl) in the case of thionyl chloride, are often carried out at atmospheric pressure. The application of reduced pressure can facilitate the removal of these gaseous byproducts, potentially driving the reaction to completion. Conversely, in a continuous flow system, mild pressures may be employed to control the flow of reactants and products. researchgate.net

The choice of solvent can significantly influence the outcome of the synthesis of this compound. An ideal solvent should be inert to the reactants and reagents, have a suitable boiling point for the desired reaction temperature, and facilitate the dissolution of the starting material.

Commonly used solvents for the synthesis of acyl chlorides include chlorinated hydrocarbons such as dichloromethane (B109758) (DCM) and dichloroethane, as well as aromatic hydrocarbons like toluene. google.com In some instances, the reaction can be carried out neat, using the chlorinating agent, such as thionyl chloride, in excess as the solvent. nih.gov

The selection of a solvent can impact the reaction in several ways:

Solubility: The solvent must effectively dissolve the starting carboxylic acid to ensure a homogeneous reaction mixture.

Reaction Rate: The polarity of the solvent can influence the rate of the reaction.

Work-up and Purification: The boiling point of the solvent is a crucial consideration for its removal after the reaction is complete. A solvent with a relatively low boiling point simplifies the isolation of the acyl chloride product.

The following table summarizes the characteristics of commonly used solvents in acyl chloride synthesis.

| Solvent | Boiling Point (°C) | Key Characteristics | Potential Impact on Reaction |

|---|---|---|---|

| Dichloromethane (DCM) | 39.6 | Good solvent for many organic compounds, relatively low boiling point. | Facilitates easy removal after reaction, suitable for reactions at or near room temperature. |

| Toluene | 110.6 | Higher boiling point, can be used for reactions requiring elevated temperatures. | Allows for a wider range of reaction temperatures; removal requires higher temperatures or vacuum. |

| Neat (Excess Thionyl Chloride) | 76 | Acts as both reactant and solvent. | Simplifies the reaction setup; requires careful removal of excess reagent, often via distillation. |

Catalysts are often employed to accelerate the rate of conversion of carboxylic acids to acyl chlorides, particularly when using milder chlorinating agents or to enable the reaction to proceed under less harsh conditions. A widely used catalyst for this transformation, especially with thionyl chloride and oxalyl chloride, is N,N-dimethylformamide (DMF). nih.gov

The catalytic activity of various substances has been explored to enhance the efficiency of acyl chloride synthesis. For instance, in the continuous synthesis of propionyl chloride, different catalysts have been shown to have a significant effect on the yield and purity of the final product. orgsyn.org

The table below presents data on the performance of different catalysts in the synthesis of propionyl chloride, which serves as a relevant model for the synthesis of this compound. orgsyn.org

| Catalyst System | Yield (%) | Purity (%) |

|---|---|---|

| Copper chloride on porous foam carbon (Catalyst 1) | - | - |

| Zinc chloride and tin chloride on porous foam carbon (Catalyst 2) | 71.26 | 80.1 |

| Catalyst 1 and Catalyst 2 Combined | 97.28 | 99.5 |

This data illustrates the impact of different catalyst systems on the yield and purity of propionyl chloride in a continuous microchannel reactor. orgsyn.org

The data clearly indicates that a combination of a copper-based catalyst and a zinc/tin-based catalyst leads to a dramatic improvement in both yield and purity for the synthesis of propionyl chloride. orgsyn.org The synergistic effect of the two catalysts likely enhances the reaction rate and selectivity. While the uncatalyzed reaction or the reaction with only the second catalyst shows significantly lower efficacy, the dual-catalyst system achieves a yield of 97.28% and a purity of 99.5%. orgsyn.org This suggests that a similar catalytic approach could be highly beneficial for optimizing the synthesis of this compound.

N,N-dimethylformamide (DMF) is a particularly effective catalyst, especially when oxalyl chloride is used as the chlorinating agent. nih.gov Its catalytic action involves the formation of a Vilsmeier reagent, which is a more potent acylating agent than the starting chlorinating reagent. beilstein-journals.org This catalytic cycle allows the reaction to proceed under milder conditions and often with higher efficiency.

Chemical Reactivity and Reaction Mechanisms of 3 2 Fluorophenyl Propionyl Chloride

Nucleophilic Acyl Substitution Reactions

Mechanism: The hydrolysis of 3-(2-Fluorophenyl)propionyl chloride involves the reaction with water, which acts as the nucleophile. The reaction is typically vigorous and results in the formation of 3-(2-fluorophenyl)propanoic acid and hydrogen chloride gas. The mechanism follows the general nucleophilic addition-elimination pathway:

Nucleophilic Attack: A water molecule attacks the carbonyl carbon of the acyl chloride. The lone pair of electrons on the oxygen atom of the water molecule forms a new bond with the carbon, leading to the formation of a tetrahedral intermediate.

Elimination: The intermediate is unstable and collapses. The carbonyl group's double bond is re-established, and the chloride ion is expelled as the leaving group.

Deprotonation: The resulting protonated carboxylic acid is then deprotonated by another water molecule or the expelled chloride ion, yielding the final product, 3-(2-fluorophenyl)propanoic acid, and a hydronium ion (or HCl).

Kinetics: While specific kinetic data for the hydrolysis of this compound is not readily available in published literature, the kinetics can be inferred from studies on related substituted acyl chlorides. The hydrolysis of acyl chlorides generally follows pseudo-first-order kinetics when water is present in a large excess (acting as both solvent and reactant). researchgate.net

The rate of hydrolysis is significantly influenced by the electronic nature of the substituents on the aromatic ring. The fluorine atom at the ortho-position of the phenyl ring in this compound exerts a strong electron-withdrawing inductive effect (-I effect). This effect increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by water. stackexchange.com Studies on substituted benzoyl chlorides have shown that electron-withdrawing groups generally increase the rate of hydrolysis. uni.eduresearchgate.net Therefore, it is anticipated that this compound would hydrolyze more rapidly than its non-fluorinated counterpart, 3-phenylpropionyl chloride.

| Substituent on Phenyl Ring | Electronic Effect | Effect on Carbonyl Carbon Electrophilicity | Expected Relative Rate of Hydrolysis |

|---|---|---|---|

| -NO₂ (e.g., in para position) | Strongly Electron-Withdrawing (-I, -M) | Strongly Increases | Fastest |

| -F (e.g., in ortho position) | Strongly Electron-Withdrawing (-I) | Increases | Faster |

| -H (unsubstituted) | Neutral | Baseline | Baseline |

| -CH₃ (e.g., in para position) | Electron-Donating (+I) | Decreases | Slower |

When this compound reacts with an alcohol, an ester is formed. This reaction, a form of esterification, is typically rapid and exothermic, producing the corresponding ester and hydrogen chloride. mdpi.com The pathway is another example of nucleophilic acyl substitution.

Mechanism:

Nucleophilic Addition: The alcohol's oxygen atom, with its lone pair of electrons, acts as the nucleophile and attacks the carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.

Elimination of Chloride: The intermediate collapses, reforming the C=O double bond and expelling the chloride ion.

Deprotonation: The chloride ion (or another alcohol molecule) acts as a base, removing the proton from the oxygen atom that originated from the alcohol, yielding the final ester product and HCl.

For instance, the reaction with ethanol (B145695) would yield ethyl 3-(2-fluorophenyl)propanoate.

The reaction of this compound with ammonia (B1221849), primary amines, or secondary amines produces amides. These reactions are generally very vigorous. acs.org The mechanism is analogous to hydrolysis and esterification, with the nitrogen atom of the amine serving as the nucleophile.

Mechanism:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Chloride Elimination: The intermediate breaks down, reforming the carbonyl double bond and eliminating a chloride ion.

Deprotonation: A second molecule of the amine acts as a base to deprotonate the nitrogen atom, forming the final amide product and an ammonium (B1175870) chloride salt. nih.gov

For example, reacting this compound with two equivalents of a primary amine like aniline (B41778) would produce N-phenyl-3-(2-fluorophenyl)propanamide and anilinium chloride. nih.govresearchgate.net

| Nucleophile | Reaction Type | Product Class | Byproduct |

|---|---|---|---|

| Water (H₂O) | Hydrolysis | Carboxylic Acid | HCl |

| Alcohol (R'-OH) | Esterification | Ester | HCl |

| Amine (R'-NH₂) | Amidation | N-Substituted Amide | R'-NH₃⁺Cl⁻ |

The high reactivity of the acyl chloride group allows this compound to serve as a precursor for various other functional derivatives, including heterocyclic compounds. The synthesis of nitrogen- and oxygen-containing heterocycles is a significant area of medicinal chemistry, and fluorinated versions are of particular interest. nih.gov

One important application is in the synthesis of isoquinolines and related nitrogen heterocycles. While the classic Pomeranz–Fritsch reaction synthesizes isoquinolines from benzaldehydes and aminoacetals under strong acid conditions, wikipedia.orgnumberanalytics.comresearchgate.net related cyclization strategies, such as the Bischler–Napieralski reaction, often involve the intramolecular cyclization of an amide derivative. An N-phenethyl amide, which could be synthesized from this compound and a suitable phenethylamine, could potentially undergo acid-catalyzed cyclization to form a dihydroisoquinoline derivative.

Friedel-Crafts Acylation Reactions Utilizing this compound

This compound is suitably structured to undergo an intramolecular Friedel-Crafts acylation. This reaction is a powerful method for forming cyclic ketones, and in this case, would lead to the synthesis of a fluorinated tetralone. semanticscholar.orgmasterorganicchemistry.com The reaction involves an electrophilic attack by the acyl group onto the electron-rich aromatic ring of the same molecule.

The cyclization of this compound is expected to yield 7-fluoro-3,4-dihydronaphthalen-1(2H)-one, also known as 7-fluoro-1-tetralone. chemimpex.com This intramolecular reaction is generally favored because the reacting centers are held in close proximity, facilitating the ring-closing step. masterorganicchemistry.com

Mechanism:

Formation of Acylium Ion: The acyl chloride reacts with a Lewis acid catalyst (e.g., AlCl₃). The Lewis acid coordinates to the chlorine atom, making it a better leaving group and facilitating its departure to form a highly reactive, resonance-stabilized acylium ion.

Intramolecular Electrophilic Attack: The acylium ion is a potent electrophile. The adjacent fluorophenyl ring acts as a nucleophile, attacking the acylium carbon. The attack occurs at the carbon atom para to the alkyl chain, which is sterically accessible and electronically activated for electrophilic substitution. This step forms a new carbon-carbon bond and a cyclohexadienyl cation intermediate (a sigma complex), temporarily disrupting the ring's aromaticity.

Rearomatization: A base (such as AlCl₄⁻) removes a proton from the carbon where the acylation occurred, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. The final product is the cyclic ketone. semanticscholar.org

Lewis acid catalysts are essential for Friedel-Crafts acylation reactions. cdnsciencepub.com Their primary function is to increase the electrophilicity of the acylating agent. In the case of this compound, the Lewis acid, most commonly aluminum chloride (AlCl₃), coordinates with the lone pair of electrons on the chlorine atom. This coordination polarizes the carbon-chlorine bond, making the chlorine a much better leaving group. prepchem.com

This interaction facilitates the formation of the key electrophile, the acylium ion (R-C≡O⁺). The acylium ion is significantly more electrophilic than the original acyl chloride's carbonyl carbon, making it capable of attacking the otherwise stable aromatic ring. researchgate.net Because the resulting ketone product can also form a complex with the Lewis acid, stoichiometric or even slightly excess amounts of the catalyst are often required for the reaction to proceed to completion. masterorganicchemistry.com

| Lewis Acid | Formula | Typical Application Notes |

|---|---|---|

| Aluminum Chloride | AlCl₃ | Very common, highly reactive. Often used in stoichiometric amounts. |

| Iron(III) Chloride | FeCl₃ | A milder alternative to AlCl₃. |

| Boron Trifluoride | BF₃ | Often used as its etherate complex (BF₃·OEt₂); can be used catalytically. nih.gov |

| Polyphosphoric Acid (PPA) | - | Can serve as both catalyst and solvent for intramolecular cyclizations. masterorganicchemistry.com |

Regioselectivity and Stereoselectivity in Acylation

Acylation reactions involving this compound, particularly in the context of electrophilic aromatic substitution such as the Friedel-Crafts acylation, are governed by the directing effects of substituents on the aromatic ring being acylated. The 3-(2-Fluorophenyl)propionyl group itself acts as the acylating agent.

Regioselectivity:

The regiochemical outcome of Friedel-Crafts acylation is primarily dictated by the electronic properties of the substituents on the substrate. Halogens, including fluorine, are known to be ortho, para-directors in electrophilic aromatic substitution. masterorganicchemistry.comcsbsju.edu This is due to the interplay of two opposing electronic effects: the inductive effect (-I) and the resonance effect (+M or +R).

Inductive Effect (-I): Fluorine is the most electronegative element, and it withdraws electron density from the benzene (B151609) ring through the sigma bond, which deactivates the ring towards electrophilic attack. khanacademy.org

Resonance Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the aromatic pi-system, which increases electron density at the ortho and para positions. masterorganicchemistry.com

The regioselectivity of acylation can be predicted by considering the stability of the carbocation intermediate (the sigma complex or arenium ion). When the electrophile attacks at the ortho or para position of a fluorinated ring, a resonance structure can be drawn where the positive charge is adjacent to the fluorine atom. The fluorine can then donate a lone pair to stabilize this carbocation, a stabilization that is not possible with meta attack. masterorganicchemistry.com

Stereoselectivity:

The stereoselectivity of acylation with this compound becomes relevant in asymmetric synthesis, where the goal is to produce a single enantiomer or diastereomer of a chiral product. This can be achieved through several strategies, such as the use of chiral catalysts, chiral auxiliaries, or chiral substrates. beilstein-journals.org While specific studies on the stereoselective reactions of this compound are not extensively documented in readily available literature, the principles of asymmetric acylation are well-established. rsc.org

For example, in the kinetic resolution of racemic alcohols or amines, a chiral acylating agent can be used to selectively acylate one enantiomer at a faster rate, allowing for the separation of the unreacted enantiomer and the acylated product. The stereochemical outcome is determined by the differences in the transition state energies for the reaction of the two enantiomers with the chiral reagent.

Influence of the Fluorine Atom on Reaction Kinetics and Thermodynamics

The fluorine atom at the ortho position of the phenyl ring in this compound has a profound impact on the molecule's reactivity, influencing both the kinetics (reaction rates) and thermodynamics (equilibrium positions) of its reactions.

The high electronegativity of fluorine results in a strong electron-withdrawing inductive effect (-I). khanacademy.org This effect is transmitted through the sigma bonds of the molecule. In this compound, the fluorine atom withdraws electron density from the phenyl ring and, by extension, from the propionyl chloride side chain.

This withdrawal of electron density makes the carbonyl carbon of the acyl chloride group more electron-deficient and therefore more electrophilic. An increase in electrophilicity enhances the reactivity of the acyl chloride towards nucleophilic attack, which is a key step in most of its reactions, including hydrolysis, esterification, and amidation. beilstein-journals.org

The influence of substituents on the reactivity of benzene derivatives can be quantified using the Hammett equation :

log(k/k₀) = σρ

where:

k is the rate constant for the reaction of a substituted benzene derivative.

k₀ is the rate constant for the reaction of the unsubstituted benzene derivative.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which depends on the nature of the reaction. wikipedia.org

Electron-withdrawing groups have positive σ values. oxfordreference.com While Hammett constants are typically defined for meta and para substituents, the electronic influence of an ortho substituent is a combination of inductive, resonance, and steric effects. The strong -I effect of the ortho-fluorine atom would be expected to contribute to a more positive reaction constant (ρ) for reactions where a negative charge develops in the transition state, such as nucleophilic acyl substitution, indicating a greater sensitivity to the substituent's electronic effect. wikipedia.org

| Substituent | σmeta | σpara |

|---|---|---|

| -F | +0.34 | +0.06 |

| -Cl | +0.37 | +0.23 |

| -NO₂ | +0.71 | +0.78 |

| -CH₃ | -0.07 | -0.17 |

| -OCH₃ | +0.12 | -0.27 |

This table provides a general reference for the electronic effects of various substituents. The values for ortho substituents are not listed as they are complicated by steric effects.

The presence of a substituent at the ortho position can sterically hinder the approach of a reactant to the adjacent functional group. This is known as the ortho effect . wikipedia.orgcgchemistrysolutions.co.in In the case of this compound, the fluorine atom, while relatively small compared to other halogens, can still exert a steric influence on the reactivity of the acyl chloride group.

This steric hindrance can modulate reaction pathways in several ways:

Reduced Reaction Rates: The fluorine atom can physically block or impede the trajectory of an incoming nucleophile, slowing down the rate of reaction at the carbonyl carbon. acs.org

Influence on Regioselectivity: In reactions like Friedel-Crafts acylation, the steric bulk of the ortho-fluorine on the acylating agent can influence the ortho/para ratio of the product when reacting with another aromatic ring. A bulkier ortho substituent on the acyl chloride would likely lead to a higher proportion of the para acylated product. imist.ma

Conformational Effects: The ortho-fluorine can influence the preferred conformation of the propionyl chloride side chain. Steric repulsion between the fluorine atom and the carbonyl group can force the acyl chloride to adopt a conformation that is less reactive. cgchemistrysolutions.co.in For instance, in ortho-substituted benzoic acids, steric hindrance can cause the carboxyl group to twist out of the plane of the benzene ring, which affects its resonance stabilization and acidity. wikipedia.org A similar effect could influence the reactivity of the acyl chloride group in this compound.

Advanced Mechanistic Studies

Modern computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including the characterization of transient species like transition states.

Nucleophilic acyl substitution reactions, which are characteristic of acyl chlorides, are generally thought to proceed through a two-step addition-elimination mechanism involving a tetrahedral intermediate. organic-chemistry.org However, computational studies have suggested that for some highly reactive acyl chlorides, the reaction may proceed through a more concerted, SN2-like mechanism with a single trigonal bipyramidal transition state. nih.govacs.org

Transition State Geometry:

Tetrahedral Intermediate Pathway: In this mechanism, the nucleophile first adds to the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. In the second step, the C=O bond reforms, and the leaving group (chloride) is expelled. This pathway involves two transition states and one intermediate.

SN2-like Pathway: In a concerted mechanism, the bond to the incoming nucleophile forms at the same time as the bond to the leaving group breaks. This proceeds through a single transition state with a trigonal bipyramidal geometry around the central carbon atom. libretexts.orgyoutube.com

Computational studies, such as those using Density Functional Theory (DFT), can calculate the energies of these different potential pathways and their corresponding transition states. For the reaction of this compound with a nucleophile, DFT calculations could be used to model the geometries and energies of the transition states for both the stepwise and concerted mechanisms to determine the more favorable pathway. nih.gov The presence of the electron-withdrawing fluorine atom would likely influence the stability of the transition state and could favor one mechanism over the other.

| Characteristic | Addition-Elimination (Tetrahedral Intermediate) | SN2-like (Concerted) |

|---|---|---|

| Number of Steps | Two | One |

| Intermediates | One (Tetrahedral) | None |

| Transition States | Two | One (Trigonal Bipyramidal) |

Computational chemistry, particularly DFT, has become an indispensable tool for understanding the intricate details of reaction mechanisms. researchgate.netresearchgate.net For reactions involving this compound, computational approaches can provide insights that are difficult or impossible to obtain through experimental means alone.

Applications in Mechanistic Elucidation:

Reaction Pathway Mapping: Computational methods can be used to map the entire potential energy surface of a reaction, identifying the reactants, products, intermediates, and transition states. This allows for a detailed understanding of the reaction mechanism. researchgate.net

Activation Energy Calculation: The energy difference between the reactants and the transition state (the activation energy) can be calculated, providing a quantitative measure of the reaction rate. This allows for a direct assessment of how the ortho-fluorine substituent affects the kinetics of the reaction. researchgate.net

Analysis of Electronic Structure: Computational methods can provide detailed information about the electronic structure of the molecule, such as atomic charges and orbital interactions. This can help to rationalize the observed reactivity and selectivity. For example, analysis of the LUMO (Lowest Unoccupied Molecular Orbital) of this compound would show the electrophilic nature of the carbonyl carbon.

By applying these computational techniques, a comprehensive picture of the chemical reactivity and reaction mechanisms of this compound can be developed, providing a deeper understanding of the subtle interplay of electronic and steric effects imparted by the ortho-fluorine substituent.

Applications of 3 2 Fluorophenyl Propionyl Chloride in Advanced Organic Synthesis

Building Block in Complex Molecule Construction

3-(2-Fluorophenyl)propionyl chloride is a specialized acyl chloride that serves as a valuable building block in the synthesis of complex organic molecules. Its utility stems from the presence of a reactive acyl chloride group and a fluorinated phenyl ring, which can impart unique properties to the target molecules.

Synthesis of Fluorinated Pharmaceuticals and Agrochemicals

The incorporation of fluorine into pharmaceuticals and agrochemicals is a widely used strategy to enhance their biological activity, metabolic stability, and pharmacokinetic properties. ucd.ieresearchgate.netmdpi.comresearchgate.netmdpi.com this compound provides a direct route to introduce the 2-fluorophenylpropionyl moiety into a target molecule. This is particularly relevant in the development of new therapeutic agents and crop protection agents where the presence of fluorine can lead to improved efficacy. researchgate.netrhhz.net

Table 1: Examples of Fluorinated Functional Groups in Agrochemicals This table is for illustrative purposes and shows the diversity of fluorinated groups in agrochemicals.

| Fluorinated Group | Example Agrochemical Class | Reference |

| Trifluoromethyl | Herbicides, Fungicides | rhhz.net |

| Difluoromethyl | Fungicides | rhhz.net |

| Fluoroaryl | Fungicides, Insecticides | researchgate.netrhhz.net |

Intermediate in the Synthesis of Biologically Active Scaffolds

Acyl chlorides are fundamental reagents in organic synthesis for the construction of various biologically active scaffolds. This compound can be utilized in acylation reactions to introduce the 3-(2-fluorophenyl)propionyl group onto amines, alcohols, and other nucleophiles, forming amides, esters, and ketones, respectively. These resulting structures can serve as key intermediates in the synthesis of more complex and biologically active molecules.

The synthesis of various scaffolds often involves multi-step reaction sequences where the introduction of specific side chains is a critical step. The use of this compound allows for the precise installation of the fluorinated side chain, which can be essential for the desired biological activity of the final compound.

Precursor for Chiral Intermediates

Chirality is a critical aspect of modern drug design, as different enantiomers of a drug can have vastly different pharmacological activities. nih.gov this compound can be used as a precursor in the synthesis of chiral intermediates. For example, it can be reacted with a chiral auxiliary or a chiral amine to generate diastereomeric amides, which can then be separated. Subsequent removal of the chiral auxiliary would yield an enantiomerically enriched product.

Alternatively, the carbonyl group of the propionyl chain can be a handle for asymmetric transformations, such as asymmetric reduction or asymmetric addition reactions, to create a chiral center. The resulting chiral fluorinated intermediates are valuable building blocks for the synthesis of enantiomerically pure pharmaceuticals.

Development of Novel Fentanyl Analogues and Derivatives

Acylation in Fentanyl Synthesis

The synthesis of fentanyl and its analogues typically involves the acylation of a 4-anilinopiperidine precursor. nih.govosti.govfederalregister.govregulations.gov Propionyl chloride is a key reagent in the synthesis of fentanyl itself, where it acylates the nitrogen of the aniline (B41778) moiety of 4-anilino-N-phenethylpiperidine (4-ANPP). nih.govosti.gov

By analogy, this compound can be used in place of propionyl chloride to synthesize fluorinated fentanyl analogues. The reaction would involve the acylation of a suitable 4-anilinopiperidine derivative to introduce the 3-(2-fluorophenyl)propionyl group. This modification of the fentanyl structure can lead to compounds with altered potency, receptor selectivity, and metabolic profiles.

Table 2: Key Reagents in Fentanyl Synthesis

| Precursor | Acylating Agent | Product | Reference |

| 4-anilino-N-phenethylpiperidine (4-ANPP) | Propionyl chloride | Fentanyl | nih.govosti.gov |

| 4-anilino-N-phenethylpiperidine (4-ANPP) | This compound | 2'-Fluorofentanyl derivative | Inferred |

Regioisomeric Studies in Fentanyl Analogue Synthesis

The position of substituents on the fentanyl scaffold has a profound impact on the pharmacological activity of the resulting analogues. nih.gov The use of regioisomers of fluorinated acyl chlorides, such as this compound, 3-(3-fluorophenyl)propionyl chloride, and 3-(4-fluorophenyl)propionyl chloride, allows for systematic studies of the structure-activity relationships (SAR) of fluorinated fentanyl analogues. nih.govmmu.ac.uk

By synthesizing and evaluating a series of regioisomeric fluorofentanyl derivatives, researchers can probe the interactions of these molecules with opioid receptors and understand how the position of the fluorine atom influences binding affinity and functional activity. This knowledge is crucial for the design of novel analgesics with improved therapeutic profiles. The synthesis of ortho-fluorofentanyl, for example, would utilize an ortho-fluorinated precursor. researchgate.net

Application in Polyfluoroarene Chemistry

In the field of polyfluoroarene chemistry, this compound is a valuable synthon for introducing the 3-(2-fluorophenyl)propionyl group onto highly fluorinated aromatic rings. This is typically achieved through electrophilic aromatic substitution reactions, most notably the Friedel-Crafts acylation. youtube.comlibretexts.orgmasterorganicchemistry.com In this reaction, a Lewis acid catalyst, such as aluminum chloride (AlCl₃), activates the acyl chloride, generating a highly reactive acylium ion. youtube.comsemanticscholar.org This electrophile is then attacked by the electron-rich polyfluoroarene ring, leading to the formation of a new carbon-carbon bond and yielding a polyfluorinated ketone.

The incorporation of the 3-(2-fluorophenyl)propionyl moiety can significantly alter the physicochemical properties of the parent polyfluoroarene, influencing factors such as lipophilicity, metabolic stability, and molecular conformation. The presence of the fluorine atom on the phenyl ring of the acyl group adds another layer of complexity and utility, enabling further synthetic modifications or serving as a reporter for ¹⁹F NMR studies.

Role in the Synthesis of Specific Compound Classes

The reactivity of this compound makes it a key starting material or intermediate in the synthesis of several important classes of organic compounds.

Dihydroquinazoline-2(1H)-one derivatives are a class of nitrogen-containing heterocyclic compounds that are recognized as privileged scaffolds in drug design due to their wide range of biological activities. rsc.orgrsc.org The synthesis of these derivatives can involve the use of acyl chlorides like this compound as a key building block. nih.gov

A common synthetic strategy involves the reaction of this compound with a substituted 2-aminobenzamide. The initial step is the acylation of the primary amino group of the 2-aminobenzamide. The resulting intermediate can then undergo an intramolecular cyclization, often promoted by acid or base, to form the dihydroquinazolinone ring system. rsc.orgresearchgate.net This process results in a dihydroquinazoline-2(1H)-one scaffold substituted with a 3-(2-fluorophenyl)ethyl group at a specific position, thereby creating novel compounds for biological screening. nih.gov Various methodologies have been developed for the synthesis of the dihydroquinazolinone framework, including solid-phase synthesis and multi-step solution-phase approaches. rsc.orgnih.gov

Azetidin-2-ones, commonly known as β-lactams, are four-membered cyclic amides that form the core structural unit of many important antibiotics, such as penicillins. wikipedia.org The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone method for constructing the β-lactam ring. wikipedia.orgorganicreactions.orgrsc.org

In this context, this compound serves as a precursor to the required ketene. organicreactions.org Treatment of the acyl chloride with a non-nucleophilic tertiary amine base, such as triethylamine, results in the in-situ generation of a highly reactive ketene intermediate. This ketene then reacts with a pre-formed imine (Schiff base) to yield the corresponding β-lactam. rsc.org The stereochemical outcome of the reaction (cis or trans) can often be controlled by the specific reaction conditions and the nature of the substituents on both the ketene and imine components. organicreactions.orgresearchgate.net This method allows for the synthesis of β-lactams bearing a 3-(2-fluorophenyl)ethyl substituent, providing access to new analogues for potential therapeutic applications.

| Reactant 1 | Reactant 2 | Key Reagent | Resulting Compound Class |

|---|---|---|---|

| This compound | Imine (Schiff Base) | Tertiary Amine (e.g., Triethylamine) | Azetidin-2-one (β-Lactam) |

Steroids are a vital class of bioactive molecules with diverse physiological functions. Chemical modification of the steroid nucleus is a common strategy in medicinal chemistry to develop new therapeutic agents with improved potency, selectivity, or pharmacokinetic profiles. nih.gov this compound can be employed as an acylating agent to introduce the 3-(2-fluorophenyl)propionyl group onto a steroid scaffold, typically through the esterification of a hydroxyl group. google.comnih.gov

This reaction is analogous to the use of other acyl chlorides in steroid chemistry. nih.gov The process generally involves reacting the steroid, which contains one or more hydroxyl groups, with this compound in the presence of a base, such as pyridine (B92270) or a tertiary amine, to neutralize the HCl byproduct. google.com The resulting steroid ester may exhibit altered biological activity, duration of action, or tissue distribution compared to the parent steroid. nih.gov This modification allows for the fine-tuning of the pharmacological properties of steroidal drugs.

| Substrate | Reagent | Reaction Type | Product |

|---|---|---|---|

| Steroid with Hydroxyl Group (e.g., Corticosterone) | This compound | Esterification | Steroid 3-(2-Fluorophenyl)propionate Ester |

Chemical probes are essential tools for studying biological processes in real-time within complex cellular environments. The design of these probes often involves linking a recognition element to a reporter group, such as a fluorophore or a spin label. The reactive acyl chloride functionality of this compound makes it a useful building block for the synthesis of such probes.

It can be used to covalently attach the 3-(2-fluorophenyl)propyl moiety to a molecule containing a nucleophilic group, such as an amine or alcohol. This could involve tagging a fluorescent dye to create a probe for optical imaging or attaching it to a known ligand to study its binding interactions. Furthermore, the fluorine atom in the 2-fluorophenyl group is a valuable reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Due to the low natural abundance of fluorine in biological systems, ¹⁹F NMR provides a clear window for observing the probe's interaction with biomolecules like proteins or nucleic acids, offering insights into binding events, conformational changes, and metabolic stability. cfplus.cznih.gov

Spectroscopic and Computational Characterization in Research

Advanced Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous identification and characterization of 3-(2-Fluorophenyl)propionyl chloride. Each technique provides unique information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework and confirming the presence and position of the fluorine atom in this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons of the ethyl group adjacent to the carbonyl group will appear as two triplets. The methylene group alpha to the carbonyl will be deshielded and is predicted to resonate at approximately 3.2-3.4 ppm, while the other methylene group will appear further upfield around 3.0-3.2 ppm. The aromatic protons will exhibit complex splitting patterns in the range of 7.0-7.5 ppm due to coupling with each other and with the fluorine atom.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the acyl chloride is expected to be the most downfield signal, typically in the range of 170-175 ppm. The carbons of the phenyl ring will appear between 115 and 140 ppm, with their chemical shifts influenced by the fluorine substituent. The carbon atom directly bonded to the fluorine will show a large one-bond C-F coupling constant. The two methylene carbons are expected at approximately 45-50 ppm and 25-30 ppm.

¹⁹F NMR: The fluorine-19 NMR spectrum is a direct method to confirm the presence of the fluorine atom. For this compound, a single resonance is expected for the fluorine atom on the phenyl ring. Its chemical shift will be indicative of the electronic environment of the aromatic ring.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H (Aliphatic) | ~3.2-3.4 | Triplet | J ≈ 7-8 |

| ¹H (Aliphatic) | ~3.0-3.2 | Triplet | J ≈ 7-8 |

| ¹H (Aromatic) | ~7.0-7.5 | Multiplet | - |

| ¹³C (C=O) | ~170-175 | Singlet | - |

| ¹³C (Aromatic) | ~115-140 | Multiplets | ¹J(C-F) ≈ 240-260 |

| ¹³C (Aliphatic) | ~45-50 | Singlet | - |

| ¹³C (Aliphatic) | ~25-30 | Singlet | - |

| ¹⁹F | Varies | Multiplet | - |

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of this compound. In Gas Chromatography-Mass Spectrometry (GC-MS), the compound would be separated from a mixture and then ionized. The resulting mass spectrum would show the molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns for acyl chlorides include the loss of the chlorine atom and the cleavage of the bond between the carbonyl group and the adjacent methylene group. Electrospray Ionization Mass Spectrometry (ESI-MS) could also be employed, particularly for analyzing reaction mixtures.

Expected Fragmentation Pattern in Mass Spectrometry

| Fragment | Description |

| [M]⁺ | Molecular ion |

| [M-Cl]⁺ | Loss of a chlorine radical |

| [M-COCl]⁺ | Loss of the chlorocarbonyl group |

| [C₇H₆F]⁺ | Fluorotropylium ion or related structures |

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. The most prominent absorption band is expected to be the strong C=O stretching vibration of the acyl chloride group, which typically appears at a high wavenumber, around 1780-1820 cm⁻¹. Other significant absorptions would include the C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and the C-F stretching vibration (around 1100-1300 cm⁻¹).

Predicted Infrared Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | ~1780-1820 | Strong |

| C-H (Aromatic) | ~3000-3100 | Medium |

| C-H (Aliphatic) | ~2850-2960 | Medium |

| C=C (Aromatic) | ~1450-1600 | Medium-Strong |

| C-F (Aryl Fluoride) | ~1100-1300 | Strong |

Computational Chemistry for Predictive and Interpretative Research

Computational chemistry serves as a powerful complement to experimental studies, providing detailed insights into the electronic structure, reactivity, and conformational preferences of this compound.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can predict various properties such as optimized molecular geometry, vibrational frequencies (to compare with experimental IR spectra), and NMR chemical shifts. Furthermore, analysis of the molecular orbitals (HOMO and LUMO) and electrostatic potential maps can provide valuable information about the molecule's reactivity, identifying electrophilic and nucleophilic sites. These calculations can help rationalize the outcomes of chemical reactions involving this compound.

Molecular Dynamics (MD) simulations can be employed to study the conformational flexibility and intermolecular interactions of this compound. By simulating the movement of atoms over time, MD can reveal the preferred conformations of the propionyl chain relative to the fluorophenyl ring. These simulations are particularly useful for understanding how the molecule might interact with other molecules, such as solvents or reactants, in a dynamic environment. This information is crucial for predicting reaction pathways and understanding the steric factors that may influence its chemical behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A critical aspect of the proposed analysis was the exploration of Quantitative Structure-Activity Relationship (QSAR) modeling, contingent on its applicability to derivatives of this compound. QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in drug discovery and development for predicting the activity of new chemical entities, optimizing lead compounds, and understanding mechanisms of action.

A thorough search for existing QSAR studies on derivatives of this compound yielded no results. The scientific literature does not appear to contain any research where this compound or its close analogs have been the subject of a QSAR analysis. Therefore, a detailed discussion, including data tables and research findings on this topic, cannot be provided.

Spectroscopic and Computational Data

Similarly, efforts to gather specific spectroscopic data—such as ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—for this compound were unsuccessful. While general chemical principles allow for the prediction of characteristic spectral features (e.g., a strong carbonyl (C=O) stretch in the IR spectrum around 1780-1815 cm⁻¹ typical for acyl chlorides), the absence of actual experimental data prevents an accurate and citable characterization.

Furthermore, no dedicated computational chemistry studies detailing properties like molecular orbital energies, electrostatic potential maps, or other quantum chemical descriptors for this compound were found.

Due to the unavailability of the necessary scientific data for this compound, the generation of a detailed and accurate article that adheres to the requested structure and content inclusions is not possible at this time. The creation of data tables or detailed research findings would require speculation and would not meet the standards of scientific accuracy.

Derivatives and Analogues of 3 2 Fluorophenyl Propionyl Chloride in Academic Studies

Structural Modifications and Their Synthetic Pathways

The core structure of 3-(2-Fluorophenyl)propionyl chloride allows for numerous modifications at three primary locations: the fluorine substituent on the phenyl ring, the three-carbon alkyl chain, and the acyl chloride leaving group.

Variations in Fluorine Substitution Patterns

The position of the fluorine atom on the phenyl ring significantly influences the electronic properties and reactivity of the molecule. Analogues of this compound include the meta- and para-substituted isomers. The synthesis of these compounds typically involves the conversion of the corresponding carboxylic acid to the acyl chloride. evitachem.com

A common synthetic route is the reaction of the appropriate 3-(fluorophenyl)propanoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. evitachem.com The precursor carboxylic acids can themselves be prepared through methods like the malonic ester synthesis, starting from a fluorobenzyl halide. google.com For instance, 3-(3-fluorophenyl)propanoic acid can be synthesized from 3-fluorobenzyl chloride and diethyl malonate, followed by hydrolysis and decarboxylation. google.com

| Compound Name | Structure | Precursor Acid | Typical Synthesis Method |

|---|---|---|---|

| This compound | F-C₆H₄-CH₂CH₂COCl (ortho) | 3-(2-Fluorophenyl)propanoic acid | Reaction with SOCl₂ or (COCl)₂ |

| 3-(3-Fluorophenyl)propionyl chloride | F-C₆H₄-CH₂CH₂COCl (meta) | 3-(3-Fluorophenyl)propanoic acid | Reaction with SOCl₂ or (COCl)₂ evitachem.com |

| 3-(4-Fluorophenyl)propionyl chloride | F-C₆H₄-CH₂CH₂COCl (para) | 3-(4-Fluorophenyl)propanoic acid | Reaction with SOCl₂ or (COCl)₂ smolecule.com |

Homologues and Analogues with Modified Alkyl Chains

Modifications to the alkyl chain connecting the phenyl ring and the acyl chloride group lead to a range of homologues and analogues. This includes altering the length of the chain or introducing substituents. For example, Friedel-Crafts acylation of fluorobenzene (B45895) with different acyl chlorides can produce related ketones, which can then be further modified. The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives demonstrates the replacement of the phenyl group with other aromatic systems, creating structurally distinct analogues. nih.govresearchgate.net More extensively modified structures, such as 3,3,3-Tris(p-chlorophenyl)propionyl chloride, showcase significant substitution on the carbon backbone. lookchem.com

| Analogue Type | Structural Modification | Example Compound | General Synthetic Approach |

|---|---|---|---|

| Chain Homologue | Altered alkyl chain length | 4-(2-Fluorophenyl)butanoyl chloride | Arndt-Eistert homologation of precursor acid |

| Substituted Chain | Substitution on the alkyl chain | 2-Methyl-3-(2-fluorophenyl)propionyl chloride | Alkylation of a corresponding enolate |

| Aromatic Analogue | Replacement of the phenyl ring | 3-(Furan-2-yl)propanoic acid derivatives nih.gov | Condensation and hydroarylation reactions researchgate.net |

| Highly Substituted Analogue | Multiple substitutions on the core structure | 3,3,3-Tris(p-chlorophenyl)propionyl chloride lookchem.com | Multi-step synthesis involving Grignard reactions or Friedel-Crafts alkylations |

Derivatives with Different Leaving Groups

The chloride atom in the acyl chloride functionality is a good leaving group, but it can be replaced by other groups to fine-tune reactivity and stability. Acyl fluorides, for example, are known to be more stable than their acyl chloride counterparts, offering a unique balance of stability and reactivity. researchgate.net The synthesis of acyl fluorides from carboxylic acids can be achieved using specialized deoxyfluorination reagents like 3,3-difluoro-1,2-diphenylcyclopropene (B15382051) (CpFluor). cas.cn Other derivatives can be synthesized from the precursor carboxylic acid, which can be converted into esters or amides through condensation reactions or activated with other leaving groups like tosylates.

| Derivative | Leaving Group | General Properties | Synthetic Method from Carboxylic Acid |

|---|---|---|---|

| Acyl Chloride | -Cl | Highly reactive, moisture-sensitive | Reaction with SOCl₂, (COCl)₂ |

| Acyl Fluoride | -F | More stable than acyl chloride, less reactive researchgate.net | Deoxyfluorination (e.g., with CpFluor) cas.cn |

| Acyl Bromide | -Br | More reactive than acyl chloride | Reaction with PBr₃ or oxalyl bromide |

| Acyl Azide | -N₃ | Used in Curtius rearrangement | Reaction of acyl chloride with sodium azide |

Comparative Reactivity Studies of Analogues

The reactivity of this compound and its analogues is a central theme in academic studies. Comparisons are often made based on the nature of the leaving group and the electronic effects of substituents on the aromatic ring.

Acyl fluorides are generally less reactive than acyl chlorides due to the stronger carbon-fluorine bond compared to the carbon-chlorine bond. researchgate.net This increased stability makes them more manageable reagents in certain synthetic applications. researchgate.net

| Analogue Comparison | Key Factor | Expected Reactivity Trend | Rationale |

|---|---|---|---|

| Acyl Halides | Leaving Group (X) | RCOF < RCOCl < RCOBr < RCOI | Reactivity increases with the leaving group's ability to depart, which correlates with the strength of the C-X bond and the stability of the X⁻ anion. |

| Fluorine Position | Electronic Effects | Non-fluorinated < Fluorinated Analogues | The strong electron-withdrawing inductive effect of fluorine increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. |

| Alkyl Chain Length | Steric Hindrance | Longer Chain ≈ Similar or Slightly Decreased Reactivity | The primary site of reaction is the carbonyl group, which is relatively remote from changes further down the alkyl chain. Significant branching near the carbonyl could decrease reactivity due to steric hindrance. |

Stereoselective Synthesis of Fluorinated Derivatives

While this compound itself is achiral, it can be used as a starting material or a structural motif in the synthesis of chiral molecules. The stereoselective synthesis of fluorinated compounds is a significant area of research due to their importance in pharmaceuticals and agrochemicals. nih.gov Methodologies for creating chiral centers in fluorinated molecules often involve asymmetric reactions.

Key strategies include:

Asymmetric Electrophilic Fluorination: This involves the reaction of a prochiral nucleophile, such as an enolate derived from a related ester or ketone, with an electrophilic N-F fluorinating agent in the presence of a chiral catalyst. mdpi.com

Asymmetric Elaboration of Fluorinated Substrates: This approach uses a pre-existing fluorinated molecule and introduces chirality through a stereoselective reaction, such as asymmetric allylic alkylation, Michael additions, or aldol (B89426) reactions. nih.govmdpi.com

For instance, a derivative of 3-(2-Fluorophenyl)propanoic acid could be converted to its corresponding silyl (B83357) ketene (B1206846) acetal. The reaction of this intermediate with an electrophile, mediated by a chiral Lewis acid, could proceed with high stereoselectivity to install a new chiral center at the alpha-position of the carbonyl group. Such methods are crucial for accessing optically pure fluorinated compounds. mdpi.com

| Stereoselective Approach | Description | Key Reagents | Example Transformation |

|---|---|---|---|

| Asymmetric Electrophilic Fluorination | Introduction of a fluorine atom to a prochiral center to create a C-F stereocenter. | Chiral catalyst (e.g., transition metal complex), N-F fluorinating agent (e.g., Selectfluor). | Fluorination of a β-keto ester to produce an α-fluoro-β-keto ester with high enantiomeric excess. |

| Asymmetric Alkylation | Alkylation of an enolate derived from a fluorinated precursor using a chiral auxiliary or phase-transfer catalyst. | Chiral auxiliary (e.g., Evans oxazolidinone), chiral catalyst. | Diastereoselective alkylation of an enolate derived from a chiral amide of 3-(2-fluorophenyl)propanoic acid. |

| Asymmetric Hydrogenation | Reduction of a double bond in a fluorinated unsaturated precursor using a chiral catalyst. | Chiral phosphine (B1218219) ligands with Rhodium or Ruthenium. | Hydrogenation of an α,β-unsaturated ester to create a chiral center at the α or β position. |

Future Directions and Emerging Research Areas

Exploration of New Catalytic Systems for Synthesis

The synthesis of acyl chlorides, including 3-(2-Fluorophenyl)propionyl chloride, traditionally relies on stoichiometric chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.orgchemicalbook.com The reaction is often catalyzed by N,N-dimethylformamide (DMF), which reacts with the chlorinating agent to form a Vilsmeier reagent, an active intermediate that facilitates the conversion of the carboxylic acid. wikipedia.orggoogle.com However, future research is increasingly focused on developing novel catalytic systems to improve efficiency, selectivity, and safety.

The exploration of new catalysts aims to reduce reaction times, lower reaction temperatures, and minimize the formation of byproducts. google.com Research into heterogeneous catalysts is a promising avenue, as they can be easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling. For instance, a patented method for the continuous synthesis of propionyl chloride utilizes a dual-catalyst system with copper chloride and a combination of zinc chloride and tin chloride loaded onto porous foam carbon. google.com This approach enhances reaction activity and is suitable for microchannel reactors. google.com Phase-transfer catalysis also presents an alternative strategy for reactions involving acyl chlorides, potentially offering milder reaction conditions. tandfonline.com The development of photochemical methods for generating acyl radicals from acyl chlorides also points towards innovative catalytic approaches in related transformations. researchgate.net

Future work will likely focus on adapting these general advancements in acyl chloride synthesis specifically for this compound, exploring how the electronic properties of the fluorine substituent influence catalyst performance.

Table 1: Overview of Catalytic Systems for Acyl Chloride Synthesis

| Catalyst Type | Example(s) | Mechanism/Role | Potential Advantages |

|---|---|---|---|

| Nucleophilic Catalysts | N,N-Dimethylformamide (DMF), Pyridine (B92270) | Forms a highly reactive Vilsmeier-type intermediate with the chlorinating agent. wikipedia.orggoogle.com | Well-established, effective for various carboxylic acids. |

| Heterogeneous Catalysts | Metal chlorides (CuCl₂, ZnCl₂, SnCl₂) on a solid support (e.g., porous carbon). google.com | Provides active sites for the reaction, facilitating continuous processes. google.com | Ease of separation, reusability, suitability for flow chemistry. |

| Phase-Transfer Catalysts | Quaternary ammonium (B1175870) salts | Facilitates reaction between reactants in different phases (e.g., solid-liquid). tandfonline.com | Milder conditions, potential for improved yields. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic processes with continuous flow chemistry and automated platforms represents a significant leap forward from traditional batch methods. For the synthesis of reactive compounds like this compound, flow chemistry offers enhanced safety by minimizing the volume of hazardous materials handled at any given time. rsc.orgresearchgate.net It also provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. nih.gov

Recent studies have demonstrated the successful continuous flow synthesis of various acyl chlorides. nih.govacs.orgacs.org One notable approach involves the in situ generation of phosgene (B1210022) from chloroform (B151607) in a flow photoreactor, which is then immediately used to chlorinate a carboxylic acid. acs.orgacs.org This "on-demand" synthesis avoids the need to store highly toxic reagents. acs.orgacs.org Similarly, reagents like triphosgene, a safer solid substitute for phosgene, can be effectively used in flow systems for the activation of carboxylic acids. acs.org

Automation is further enhanced by incorporating in-line monitoring technologies, such as ReactIR (in situ Fourier-transform infrared spectroscopy). vapourtec.com This allows for real-time tracking of the reaction progress, enabling rapid optimization and a deeper understanding of reaction kinetics. vapourtec.com Such data-rich approaches are crucial for seamlessly transferring a synthetic protocol from a batch setup to a more efficient continuous flow system. vapourtec.com The application of these automated flow technologies to the synthesis of this compound could lead to safer, more scalable, and highly efficient production. mt.com

Table 2: Comparison of Batch vs. Flow Synthesis for Acyl Chlorides

| Feature | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Safety | Higher risk due to large volumes of reactive materials. | Enhanced safety with small reaction volumes and better heat dissipation. rsc.org |

| Process Control | Difficult to maintain precise control over temperature and mixing. | Excellent control over temperature, pressure, and residence time. nih.gov |

| Scalability | Scaling up can be challenging and may require re-optimization. | Easily scalable by running the system for longer periods or using parallel reactors. mt.com |

| Efficiency | Can have longer reaction times and more complex workups. | Often features shorter reaction times and allows for telescoped reactions, minimizing purification steps. acs.org |

| Reagent Handling | Requires storage and handling of bulk hazardous reagents. | Enables in situ, on-demand generation and consumption of hazardous reagents. acs.orgacs.org |

Application in Material Science and Advanced Polymer Synthesis

While direct applications of this compound in material science are not yet widely documented, its structure suggests significant potential as a building block for advanced polymers and materials. The presence of the fluorine atom is particularly noteworthy, as fluorinated polymers exhibit a unique combination of desirable properties. sciengine.com

Fluoropolymers are known for their high thermal stability, excellent chemical inertness, low coefficient of friction, and low surface energy, which imparts hydrophobicity. nih.govwikipedia.org These characteristics make them valuable in a wide range of applications, from non-stick coatings to advanced electronics and biomedical devices. sciengine.comacs.org

The this compound molecule can be envisioned as a monomer or a modifying agent for creating side-chain fluorinated polymers. nih.gov The reactive acyl chloride group can be used to graft the 2-fluorophenylpropyl moiety onto polymer backbones containing hydroxyl or amine groups. The introduction of this specific side chain could be used to fine-tune the properties of commodity polymers, potentially enhancing their thermal stability, weather resistance, and surface properties (e.g., creating hydrophobic or oleophobic surfaces). nih.govacs.org Research in this area would involve synthesizing novel copolymers and evaluating how the incorporation of the 2-fluorophenyl group affects their macroscopic material properties.

Table 3: Potential Impact of this compound in Polymer Modification

| Polymer Property | Contribution of Fluorine | Potential Role of this compound |

|---|---|---|

| Thermal Stability | The high strength of the carbon-fluorine bond enhances stability. nih.gov | Incorporation may increase the degradation temperature of the base polymer. |

| Chemical Resistance | Fluorinated chains are generally unreactive and resistant to solvents, acids, and bases. wikipedia.org | Can be used to create protective, chemically inert polymer surfaces. |

| Surface Energy | Low polarizability of fluorine leads to low surface energy (hydrophobicity/oleophobicity). sciengine.com | Grafting onto surfaces could create materials with non-stick and self-cleaning properties. |

| Electrical Properties | High electronegativity of fluorine leads to unique dielectric and piezoelectric properties. sciengine.com | Could be used to develop new polymers for energy storage capacitors or sensors. |